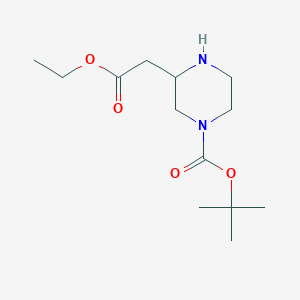

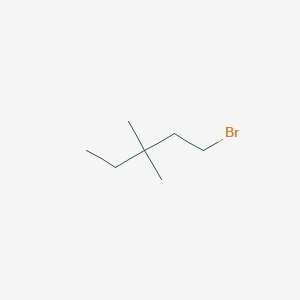

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

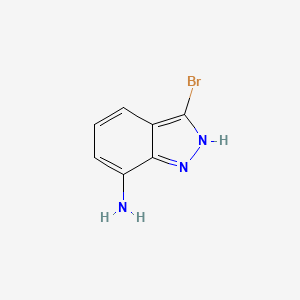

The compound tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine, which is a protected form of piperazine used in the synthesis of various pharmaceutical and biologically active compounds. The tert-butyl group serves as a protecting group for the carboxylic acid, making the molecule more stable and easier to work with in chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multiple steps, starting from simpler piperidine or piperazine compounds. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) is

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : “tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the source does not provide detailed procedures or technical parameters .

- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

X-ray Diffraction Studies and Biological Evaluation

- Scientific Field : Crystallography and Microbiology

- Application Summary : This compound has been used in X-ray diffraction studies to confirm its structure. It has also been evaluated for its biological activity .

- Methods of Application : The compound was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes : The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions . The compound was found to be moderately active against several microorganisms .

Synthesis of tert-Butyl Esters

- Scientific Field : Organic Chemistry

- Application Summary : “tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” can be used in the synthesis of tert-butyl esters .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular ester being synthesized. Unfortunately, the source does not provide detailed procedures or technical parameters .

- Results or Outcomes : The reaction was rapidly achieved at room temperature using boron trifluoride·diethyl etherate in toluene solvent .

Antibacterial and Antifungal Activities

- Scientific Field : Microbiology

- Application Summary : This compound has been studied for its antibacterial and antifungal activities .

- Methods of Application : Both the compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Results or Outcomes : The compounds were found to be moderately active against several microorganisms .

Drug Discovery

- Scientific Field : Pharmacology

- Application Summary : Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

- Methods of Application : The specific methods of application would depend on the particular drug being synthesized. Unfortunately, the source does not provide detailed procedures or technical parameters .

- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQBZJHXQZMMGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583022 |

Source

|

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

CAS RN |

849547-86-0 |

Source

|

| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)